Benz(a)anthracen-7(12H)-one, 5-fluoro-
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Overview
Description
Benz(a)anthracen-7(12H)-one, 5-fluoro-: is a fluorinated derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracen-7(12H)-one, 5-fluoro- typically involves the fluorination of benz(a)anthracene derivatives. One common method is the direct fluorination of benz(a)anthracene-7,12-dione using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: Benz(a)anthracen-7(12H)-one, 5-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the fluorinated position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed:
Oxidation: Quinones and other oxygenated PAH derivatives.
Reduction: Hydroxy derivatives and partially reduced PAHs.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: Benz(a)anthracen-7(12H)-one, 5-fluoro- is used as a precursor in the synthesis of more complex fluorinated PAHs and other organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its interactions with biological macromolecules, such as DNA and proteins. It is used in studies related to mutagenesis and carcinogenesis due to its structural similarity to other PAHs .
Medicine: Research into the potential therapeutic applications of Benz(a)anthracen-7(12H)-one, 5-fluoro- is ongoing. It is investigated for its potential use in cancer treatment and as a diagnostic tool in medical imaging .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of Benz(a)anthracen-7(12H)-one, 5-fluoro- involves its interaction with cellular components, particularly DNA. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s fluorinated structure enhances its reactivity and ability to penetrate biological membranes, making it a potent agent in mutagenesis studies .
Comparison with Similar Compounds
Benz(a)anthracene-7,12-dione: A non-fluorinated derivative with similar chemical properties but lower reactivity.
5-Fluoro-7,12-dimethylbenz(a)anthracene: Another fluorinated PAH with additional methyl groups, affecting its chemical behavior and biological activity
Uniqueness: Benz(a)anthracen-7(12H)-one, 5-fluoro- is unique due to its specific fluorination, which significantly alters its chemical reactivity and biological interactions compared to non-fluorinated and other fluorinated derivatives. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2558-51-2 |
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Molecular Formula |
C18H11FO |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
5-fluoro-12H-benzo[a]anthracen-7-one |
InChI |
InChI=1S/C18H11FO/c19-17-10-16-15(13-7-3-4-8-14(13)17)9-11-5-1-2-6-12(11)18(16)20/h1-8,10H,9H2 |
InChI Key |
AXFADDFHKQHTIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4C(=C3)F |
Origin of Product |
United States |
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